molecular formula C16H12N2O2 B2511552 3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one CAS No. 33333-60-7

3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B2511552
CAS No.: 33333-60-7
M. Wt: 264.284
InChI Key: LLSIEQLHMGACNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzophenone-3 (BP-3) and Reproductive Toxicity

  • Study Overview : Research on benzophenone-3, a phenolic compound, has raised concerns about its reproductive toxicity, as it's commonly used in skincare products and as a food additive. The study explores the impact of BP-3 on reproductive health in humans and animals.
  • Key Findings : High levels of BP-3 exposure were associated with varied birth weights in males and females and altered gestational age in males. Animal studies showed effects on egg production, testosterone levels, and sperm density, suggesting that BP-3 may disrupt estrogen and testosterone balance due to its endocrine-disrupting effects.
  • Citation : (Ghazipura et al., 2017)

Hydroxytyrosol (HT) and Intimal Hyperplasia

  • Study Overview : Hydroxytyrosol, a polyphenol from olive plants, is known for its antioxidative, anti-inflammatory, and anti-atherogenic properties. The review focuses on the molecular efficiency of HT in preventing intimal hyperplasia, a condition stemming from endothelial inflammation.
  • Key Findings : HT showed promising results in upregulating molecular pathways related to endothelial vascularization, suppressing inflammatory factors, and inhibiting vascular smooth muscle cells migration, contributing to the prevention of intimal hyperplasia development.
  • Citation : (Vijakumaran et al., 2021)

Hydroxytyrosol (HT) in Wound Healing

  • Study Overview : This review discusses the role of hydroxytyrosol in wound healing, focusing on its anti-inflammatory, antioxidative, and antimicrobial effects, and its direct impact on cells involved in the wound healing process.
  • Key Findings : HT was found to positively influence wound healing by exhibiting proangiogenic, antioxidative, antiaging, and antimicrobial effects, making it a recommended bioactive compound for pharmaceutical wound care products.
  • Citation : (Utami et al., 2020)

8-Hydroxyquinoline (8-HQ) and Biological Activity

  • Study Overview : The review focuses on compounds containing the 8-hydroxyquinoline nucleus, which exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects.
  • Key Findings : The compounds containing the 8-HQ moiety are considered to have significant therapeutic value, acting as potential building blocks for pharmacologically active scaffolds, with applications in developing drugs against numerous diseases, including cancer.
  • Citation : (Saadeh et al., 2020)

Properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-16(20,11-6-2-4-8-14(11)18-15)12-9-17-13-7-3-1-5-10(12)13/h1-9,17,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIEQLHMGACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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